2-Butylundecanoic acid

Description

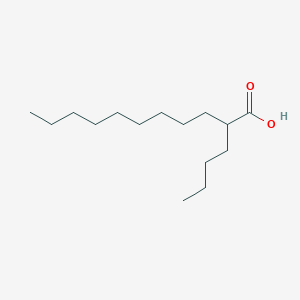

2-Butylundecanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol. Structurally, it consists of an undecanoic acid backbone (11-carbon chain) with a butyl group (-C₄H₉) attached to the second carbon. This branching distinguishes it from linear carboxylic acids and influences its physical and chemical properties.

Properties

IUPAC Name |

2-butylundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-14(15(16)17)12-6-4-2/h14H,3-13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPKZDAETFQNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497609 | |

| Record name | 2-Butylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66241-54-1 | |

| Record name | 2-Butylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylundecanoic acid can be synthesized through several methods. One common approach involves the alkylation of undecanoic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of 2-butylundecanoic acid may involve the catalytic hydrogenation of undecenoic acid derivatives. This process requires specific catalysts, such as palladium on carbon, and is conducted under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Butylundecanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or borane.

Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Primary alcohols.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2-Butylundecanoic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

Medicine: Investigated for its antifungal and antimicrobial properties, making it a candidate for therapeutic applications.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-butylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It can modulate the synthesis of fatty acids, phospholipids, and ergosterol, leading to changes in membrane fluidity and permeability. The compound may also induce oxidative stress by increasing the levels of reactive oxygen species, causing damage to cellular components such as the cell membrane and cell wall.

Comparison with Similar Compounds

Key Properties:

- Physical State : Likely a viscous liquid at room temperature due to branching, which disrupts molecular packing .

- Solubility: Expected to be insoluble in water but soluble in organic solvents (e.g., ethanol, chloroform), consistent with long-chain carboxylic acids .

- Acidity : Estimated pKa of ~4.8, comparable to other medium-chain carboxylic acids .

Comparison with Similar Compounds

This section compares 2-butylundecanoic acid with structurally related carboxylic acids, focusing on molecular structure, physical properties, and reactivity.

Structural Analogs:

3-Butylundecanoic Acid (C₁₅H₃₀O₂): Isomer with branching at the third carbon.

2-Hexyloctanoic Acid (C₁₄H₂₈O₂): Shorter backbone (8 carbons) with a hexyl branch.

Physical and Chemical Properties:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |

|---|---|---|---|---|---|

| 2-Butylundecanoic acid | 242.40 | ~-20* | ~300* | Insoluble | ~4.8 |

| Undecanoic acid | 186.29 | 31–33 | 275 | Slight | 4.8 |

| 3-Butylundecanoic acid | 242.40 | ~-15* | ~295* | Insoluble | ~4.8 |

| 2-Hexyloctanoic acid | 228.37 | ~-25* | ~285* | Insoluble | ~4.9 |

*Estimated values based on homologous series trends.

Key Observations:

Branching Effects: Branched analogs (e.g., 2-butylundecanoic acid) exhibit lower melting points than linear counterparts (e.g., undecanoic acid) due to reduced crystallinity . Boiling points decrease with shorter carbon chains (e.g., 2-hexyloctanoic acid vs. 2-butylundecanoic acid).

Acidity :

- All compounds show similar pKa values (~4.8–4.9), as acidity is primarily governed by the -COOH group .

Synthetic Challenges :

- Branching introduces steric hindrance, complicating purification. Techniques like HPLC (referenced in ) are essential for isolating isomers .

Industrial Relevance:

- Surfactants: 2-Butylundecanoic acid’s branching improves compatibility with oils compared to linear acids .

- Biopharmaceuticals : Carboxylic acids are often glycosylated for targeted drug delivery, a process analyzed using glycan profiling tools (e.g., GlycoBase) .

Biological Activity

2-Butylundecanoic acid, a medium-chain fatty acid, is gaining attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the compound's biological properties, supported by research findings, data tables, and case studies.

2-Butylundecanoic acid is characterized by the chemical formula and is known for its hydrophobic nature, which influences its interaction with biological membranes. Its structure allows it to integrate into lipid bilayers, potentially disrupting microbial cell membranes.

Antimicrobial Activity

Research indicates that fatty acids, including undecanoic acid derivatives, exhibit significant antimicrobial properties. The mechanism of action often involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study: Antimicrobial Efficacy

A study analyzed the antimicrobial effects of various fatty acids against common pathogens. The results highlighted that 2-butylundecanoic acid demonstrated moderate inhibitory activity against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 300 |

| Candida albicans | 250 |

The above table summarizes the MIC values observed in the study, indicating that while 2-butylundecanoic acid is effective, it may require higher concentrations compared to standard antimicrobial agents .

The antimicrobial activity of 2-butylundecanoic acid can be attributed to its ability to integrate into microbial membranes, altering their integrity. This disruption leads to:

- Increased membrane fluidity

- Leakage of intracellular components

- Impaired cellular function

These properties make it a candidate for further development in antimicrobial therapies.

Antifungal Properties

In addition to antibacterial activity, 2-butylundecanoic acid has shown promising antifungal effects. Research indicates that it can inhibit the growth of various fungi by targeting their cell membranes similarly to its action on bacteria.

Research Findings

A comparative study on the antifungal efficacy of undecanoic acid derivatives revealed that 2-butylundecanoic acid effectively inhibited fungal growth at concentrations lower than those required for bacterial strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Aspergillus niger | 150 |

| Candida glabrata | 175 |

These findings suggest that 2-butylundecanoic acid could serve as a therapeutic agent against fungal infections .

Q & A

Q. How should experimental designs address the metabolic pathways of 2-Butylundecanoic acid in biological systems?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated analogs ) to trace metabolic fate in in vitro models. Combine knockout cell lines (e.g., Pten knockdown ) with lipidomic profiling to isolate pathway-specific effects. Control for confounding variables (e.g., diet, genetic background) and validate findings using dose-response assays.

Q. What statistical frameworks resolve contradictions in reported biological activities of 2-Butylundecanoic acid?

- Methodological Answer : Apply meta-analysis to aggregate data across studies, adjusting for heterogeneity (e.g., varying cell lines, concentrations). Use multivariate regression to identify confounding factors (e.g., solvent effects, assay sensitivity). Cross-validate results with in silico modeling (e.g., molecular docking) to reconcile mechanistic discrepancies .

Q. How can mechanistic studies account for environmental variability in 2-Butylundecanoic acid’s interactions?

- Methodological Answer : Implement Design of Experiments (DOE) to systematically vary parameters (pH, temperature, co-solvents). Use response surface methodology to model interaction effects. For field studies, stratify sampling to capture environmental gradients (e.g., soil composition, microbial diversity) and apply mixed-effects models to nested data .

Data Analysis and Interpretation

Q. Table 1. Common Data Challenges and Solutions in 2-Butylundecanoic Acid Research

Key Guidelines

- Experimental Documentation : Adhere to journal requirements for supplementary data (e.g., crystallographic files, raw spectra) to enable replication .

- Literature Synthesis : Prioritize peer-reviewed studies over preprints and cross-reference ECHA hazard assessments for safety protocols .

- Statistical Rigor : Report confidence intervals and effect sizes to contextualize findings, avoiding overgeneralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.